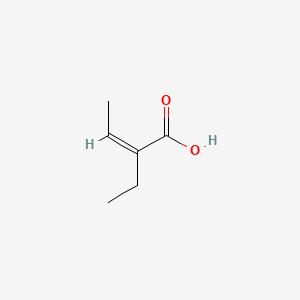

(Z)-2-ethylbut-2-enoic acid

Description

Contextualization within Alpha, Beta-Unsaturated Carboxylic Acids

(Z)-2-Ethylbut-2-enoic acid is a member of the α,β-unsaturated carboxylic acid family. This class of compounds is characterized by a carbon-carbon double bond between the α and β positions relative to the carboxylic acid group. This arrangement results in a conjugated system, where the π-electrons of the double bond and the carbonyl group interact, influencing the molecule's electronic properties and reactivity.

The general structure of α,β-unsaturated carboxylic acids makes them versatile building blocks in organic synthesis. ccspublishing.org.cn They can undergo a variety of chemical transformations, including addition reactions at the double bond and reactions at the carboxylic acid functional group. smolecule.com The presence of substituents on the double bond, as in the case of the ethyl group in this compound, further modifies their reactivity and steric environment.

Significance of (Z)-Stereochemistry in Chemical Synthesis and Reactivity

The stereochemistry of the double bond in α,β-unsaturated carboxylic acids is a critical factor that dictates their three-dimensional shape and, consequently, their chemical and biological behavior. The "(Z)" designation in this compound indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl group and the carboxylic acid group are on the same side of the C=C double bond.

This (Z)-configuration often introduces steric strain compared to its (E)-isomer counterpart, which can affect the molecule's stability and reactivity. The synthesis of α,β-unsaturated compounds with a specific stereochemistry, particularly the less stable (Z)-isomer, is a significant challenge in organic chemistry. acs.orgnih.gov Achieving high stereoselectivity in these syntheses is a key focus of modern synthetic methodologies. The development of stereoselective methods for the synthesis of α,β-unsaturated carboxylic acids is highly desirable to avoid the difficult separation of isomers. ccspublishing.org.cn

Historical Overview of Research on this compound and Related Structures

Research into α,β-unsaturated carboxylic acids has a long history, with much of the early focus being on simpler, unsubstituted or less substituted members of the class. The development of stereoselective synthesis methods has been a continuous area of investigation, with various techniques being developed to control the geometry of the double bond. organic-chemistry.org

While specific historical research milestones for this compound are not extensively documented in readily available literature, the broader field has seen significant advancements. For instance, methods like the Horner-Wadsworth-Emmons reaction and various metal-promoted reactions have been refined to provide better control over the E/Z selectivity of the resulting unsaturated acids. acs.orgorganic-chemistry.org The synthesis of tetrasubstituted derivatives of α,β-unsaturated carboxylic acids, a class to which this compound belongs, has been a subject of dedicated research due to their presence in many biologically active compounds. researchgate.net

Current Research Landscape and Academic Relevance

Current research involving α,β-unsaturated carboxylic acids continues to be an active area. The focus is often on developing new, more efficient, and environmentally benign synthetic methods. ccspublishing.org.cn This includes the use of novel catalysts and reaction conditions to achieve high yields and stereoselectivity. organic-chemistry.org

While this compound itself may not be the subject of a large volume of dedicated studies, its structural motif is relevant to various research areas. For instance, derivatives of 2-ethylbut-2-enoic acid are used in the synthesis of more complex molecules. vulcanchem.com The principles governing the synthesis and reactivity of this compound are applicable to a wide range of other substituted α,β-unsaturated systems that are of interest in medicinal chemistry and materials science. yu.edu.jo The study of such compounds contributes to the fundamental understanding of organic reactions and the development of new synthetic tools.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-ethylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSQJVOLYQRELE-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-99-8 | |

| Record name | 2-ethyl-2-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z 2 Ethylbut 2 Enoic Acid and Its Derivatives

Stereoselective Synthesis of the (Z)-Isomer of 2-Ethylbut-2-enoic Acid

Achieving high selectivity for the (Z)-isomer requires kinetic control over the olefination process or the stereospecific reduction of a precursor. Several key strategies have been developed to this end.

Wittig-Type Olefination Strategies for Z-Alkenes

The Wittig reaction and its modifications are powerful tools for alkene synthesis. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. For the synthesis of (Z)-alkenes, non-stabilized or semi-stabilized ylides are typically employed, as they tend to react under kinetic control to form a syn-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene. chemtube3d.com

A significant advancement for synthesizing (Z)-α,β-unsaturated esters is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction. enamine.netnih.govdiva-portal.org This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethoxy)phosphinylacetate, which favors the formation of the (Z)-alkene with high selectivity, even for conjugated systems. enamine.netdiva-portal.org The reaction is typically conducted at low temperatures with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. enamine.net

For the synthesis of (Z)-2-ethylbut-2-enoic acid, a plausible route would involve the reaction of propanal with a Still-Gennari-type phosphonate (B1237965) derived from ethyl 2-phosphonopropanoate, followed by hydrolysis of the resulting ester.

| Method | Reagents | Typical Selectivity | Key Features |

| Classic Wittig | Non-stabilized ylide (e.g., from ethyltriphenylphosphonium bromide) + Protected glyoxylic acid | Moderate to high Z | Relies on kinetic control and salt-free conditions. |

| Still-Gennari Olefination | Propanal + Bis(2,2,2-trifluoroethyl) (alkoxycarbonylmethyl)phosphonate + KHMDS/18-crown-6 | High Z (>90%) | Electron-withdrawing groups on the phosphonate accelerate the elimination of the syn-oxaphosphetane. enamine.netdiva-portal.org |

Directed Hydrogenation and Semihydrogenation Approaches

The partial hydrogenation of an alkyne is a classic and effective method for the synthesis of (Z)-alkenes. This transformation relies on catalysts that can deliver hydrogen to one face of the triple bond (syn-addition) without promoting further reduction to the alkane or isomerization to the (E)-alkene.

The most renowned catalyst for this purpose is the Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. polimi.itmdpi.com The poison deactivates the most active sites on the palladium surface, preventing over-reduction and promoting high selectivity for the cis-alkene. cardiff.ac.uk An alternative to the toxic lead-based Lindlar catalyst is the P-2 nickel catalyst, prepared by the reduction of a nickel(II) salt with sodium borohydride (B1222165). This heterogeneous catalyst also shows excellent selectivity for the semihydrogenation of alkynes to (Z)-alkenes. nih.gov

To synthesize this compound via this route, the precursor 2-ethylbut-2-ynoic acid would be subjected to hydrogenation under a hydrogen atmosphere in the presence of one of these specialized catalysts.

| Catalyst | Composition | Key Features |

| Lindlar Catalyst | Pd/CaCO₃, poisoned with lead(II) acetate and quinoline | High Z-selectivity, widely used but contains toxic lead. polimi.it |

| P-2 Nickel | Nickel boride (from Ni(OAc)₂ + NaBH₄) | Lead-free alternative, good Z-selectivity, sensitive to reaction conditions. nih.gov |

| N-doped Carbon modified Cobalt | Co nanoparticles on silica (B1680970) modified with N-doped carbon | A modern, lead- and palladium-free alternative showing high selectivity. rsc.org |

| Ionic Liquid-Doped Nickel Nanoparticles | Ni-NPs in a nitrile-functionalized imidazolium (B1220033) ionic liquid | Operates under mild conditions (30–50 °C, 1–4 bar H₂) with high Z-selectivity. rsc.org |

Rearrangement and Isomerization Pathways

While the (E)-isomer of α,β-unsaturated acids is typically more thermodynamically stable, specific conditions can be employed to favor the formation of the (Z)-isomer from a precursor. Photochemical isomerization is a powerful technique for converting a thermodynamically favored (E)-alkene into the less stable (Z)-isomer. researchgate.net Irradiation with light of an appropriate wavelength can excite the π-system of the (E)-isomer to an excited state, which can then relax to a mixture of both (E) and (Z)-isomers. nih.gov By carefully controlling the conditions, a photostationary state enriched in the (Z)-isomer can be achieved. This method is particularly useful as it operates under contra-thermodynamic control. nih.govacs.org Recent advances have utilized visible-light photoredox catalysts, offering milder and more selective reaction conditions. researchgate.net

Carbon-Carbon Bond Formation in the Synthesis of this compound Scaffolds

Building the carbon framework of the target molecule often involves strategic carbon-carbon bond formation. Modern synthetic chemistry has increasingly focused on utilizing abundant and sustainable C1 feedstocks like carbon dioxide.

Carboxylation Reactions Involving Carbon Dioxide Fixation

The direct incorporation of carbon dioxide (CO₂) into organic molecules is a highly attractive, atom-economical strategy for synthesizing carboxylic acids. eurekaselect.com Despite the thermodynamic stability and kinetic inertness of CO₂, significant progress has been made in developing catalytic systems that can facilitate this transformation under increasingly mild conditions. eurekaselect.comnih.gov

Transition-metal catalysis is at the forefront of CO₂ fixation methodologies. eurekaselect.com Copper, nickel, and other metals have been shown to catalyze the carboxylation of unsaturated hydrocarbons like alkenes and alkynes. eurekaselect.comorganic-chemistry.org For the synthesis of α,β-unsaturated carboxylic acids, the hydrocarboxylation of alkynes is a particularly direct route. This involves the addition of a hydrogen atom and a carboxyl group across the triple bond.

Copper-catalyzed systems, often employing N-heterocyclic carbene (NHC) ligands, have proven effective for the C-H activating carboxylation of terminal alkynes with CO₂ at ambient conditions. nih.govnih.govsemanticscholar.org In a typical mechanism, the catalyst facilitates the formation of a metal acetylide intermediate, which then undergoes nucleophilic attack on an activated CO₂ molecule to form a metal propiolate. nih.govacs.org Subsequent protonolysis yields the alkynoic acid. While this primarily yields propiolic acids, subsequent stereoselective semihydrogenation as described in section 2.1.2 would lead to the desired (Z)-enoic acid.

More direct routes involve the hydrocarboxylation of an alkyne precursor like 3-hexyne. Nickel-catalyzed protocols have been developed for the site-selective hydrocarboxylation of unsaturated hydrocarbons using CO₂ and water as a hydride source. organic-chemistry.org These methods offer high regioselectivity and can be tuned to favor the desired carboxylic acid isomer.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Cu(I)/NHC Ligand | Terminal Alkyne | Propiolic Acid | Operates at ambient temperature and pressure; proceeds via a copper acetylide intermediate. nih.govnih.gov |

| Nickel/Lewis Acid | Internal Alkyne (e.g., 3-hexyne) | α,β-Unsaturated Carboxylic Acid | Can provide direct access to the α,β-unsaturated acid scaffold with potential for stereocontrol. nih.gov |

| Nickel/Mn reductant/H₂O | Alkene/Alkyne | Carboxylic Acid | Uses water as a renewable hydride source, offering a sustainable approach. organic-chemistry.org |

Alkylation and Coupling Reactions for Introducing the Ethyl Group

The introduction of the α-ethyl group onto the butenoic acid backbone is a critical step that can be achieved through various modern synthetic techniques. While direct alkylation of a pre-formed butenoic acid scaffold can be challenging, coupling reactions offer a more controlled and versatile approach.

One prominent strategy involves the use of organometallic reagents in cross-coupling reactions. For instance, a nickel-catalyzed carboxylation of a suitably substituted alkyne with carbon dioxide can yield β,β'-disubstituted α,β-unsaturated carboxylic acids in a highly regio- and stereoselective manner. organic-chemistry.org In a hypothetical application to the target molecule, an appropriate pent-2-yne derivative could be reacted with an organozinc reagent in the presence of a nickel catalyst and CO2 to construct the desired framework. organic-chemistry.org

Iron-catalyzed cross-coupling reactions also present a viable method. The coupling of Grignard reagents with (Z)-enol tosylates can proceed with retention of stereochemistry to yield trisubstituted α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid.

Table 1: Comparison of Coupling Strategies for Ethyl Group Introduction

| Coupling Strategy | Catalyst System | Substrates | Key Advantages |

|---|---|---|---|

| Nickel-Catalyzed Carboxylation | Ni(cod)2 / Organozinc Reagent | Alkynes, CO2 | High regio- and stereoselectivity. organic-chemistry.org |

| Iron-Catalyzed Cross-Coupling | Iron(III) chloride | (Z)-Enol tosylates, Grignard reagents | Stereoretentive, mild conditions. |

Tandem Reaction Sequences for Alpha, Beta-Unsaturated Acid Formation

Tandem, or cascade, reactions provide an efficient route to complex molecules like α,β-unsaturated acids by combining multiple transformations into a single operational step. These sequences are valued for their atom economy and reduction of intermediate isolation steps.

A conceptual tandem approach for α,β-unsaturated acid formation could begin with a base-catalyzed aldol (B89426) condensation of propanal, followed by in-situ oxidation. acs.orgrsc.org While this specific sequence might favor the formation of other products, modifications using tailored catalysts and reagents can steer the reaction toward the desired α,β-unsaturated acid structure.

Another powerful strategy involves the Knoevenagel-Doebner condensation, where an aldehyde reacts with malonic acid or its derivatives. The reaction of propanal with ethyl malonate, followed by saponification and decarboxylation, is a classic route. Stereochemical control to favor the (Z)-isomer in such sequences often requires specialized catalysts or chiral auxiliaries.

Functionalization and Derivatization of this compound

Once synthesized, this compound serves as a versatile platform for further chemical modification, enabling the creation of a diverse range of derivatives with potential applications in various fields.

Esterification and Amidation Reactions for Bioactive Precursors

The carboxylic acid group is readily converted into esters and amides, which are common functional groups in bioactive molecules. organic-chemistry.org Standard esterification procedures, such as Fischer esterification with an alcohol under acidic catalysis, can be employed. For more sensitive substrates, milder methods like reaction with an alkyl halide in the presence of a non-nucleophilic base are preferred.

Amidation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using peptide coupling reagents (e.g., DCC, HATU). The activated intermediate then reacts smoothly with a primary or secondary amine to form the corresponding amide. These derivatives are of significant interest as they can mimic peptide structures and exhibit a wide range of biological activities.

Table 2: Common Esterification and Amidation Methods

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), H2SO4 | Reflux | Ester |

| Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Mild Temperature | Ester |

| Amide Coupling | Amine, Coupling Reagent (e.g., DCC) | Room Temperature | Amide |

Selective Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to various addition reactions. The electron-withdrawing nature of the adjacent carboxylic acid group activates the double bond for conjugate (Michael) addition of nucleophiles. wikipedia.orgmasterorganicchemistry.com

In a Michael reaction, a soft nucleophile, such as an enolate derived from a β-dicarbonyl compound, adds to the β-carbon of the α,β-unsaturated system. openstax.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the construction of more complex molecular architectures. wikipedia.orgopenstax.org Other nucleophiles like amines and thiols can also participate in conjugate addition. masterorganicchemistry.com

Other selective additions include:

Catalytic Hydrogenation: Reduction of the double bond can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 2-ethylbutanoic acid.

Halogenation: The addition of halogens (e.g., Br2) across the double bond proceeds to form a dihalo-substituted derivative.

Chemical Modifications of the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group itself can undergo several other important transformations.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (Z)-2-ethylbut-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. This derivative is a key intermediate for the synthesis of esters, amides, and other carbonyl compounds under very mild conditions.

Decarboxylation: While challenging for α,β-unsaturated carboxylic acids, decarboxylation (loss of CO2) can sometimes be induced under specific photocatalytic or radical conditions, leading to the formation of an alkene. acs.org

These functionalization and derivatization strategies underscore the utility of this compound as a building block in synthetic organic chemistry.

Elucidation of Reaction Mechanisms and Catalytic Transformations of Z 2 Ethylbut 2 Enoic Acid

Mechanistic Investigations of Z-Stereoselective Syntheses

The synthesis of the (Z)-isomer of 2-ethylbut-2-enoic acid with high stereoselectivity is a significant chemical challenge. The thermodynamic stability of the E-isomer often leads to its preferential formation. However, various kinetic approaches have been developed to favor the Z-configuration. Horner-Wadsworth-Emmons (HWE) reactions using modified phosphonate (B1237965) reagents are a common strategy. For instance, the use of bulky phosphonate esters can sterically hinder the formation of the anti-oxaphosphetane intermediate, which leads to the E-alkene, thereby favoring the syn-intermediate that yields the Z-alkene. researchgate.net

Another approach involves the stereoselective reduction of a corresponding alkyne. The partial hydrogenation of 2-ethylbut-2-ynoic acid over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, yielding the (Z)-alkenoic acid. The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the delivery of hydrogen from the same face of the triple bond.

Furthermore, carbometalation reactions, followed by carboxylation, offer a route to Z-α,β-unsaturated acids. For example, the syn-addition of an organocuprate to a terminal alkyne, followed by quenching with carbon dioxide, can yield the desired Z-isomer. The stereochemical outcome is controlled by the geometry of the intermediate vinylcopper species.

Below is a table summarizing synthetic strategies for Z-stereoselective synthesis of α,β-unsaturated carboxylic acids.

| Reaction Type | Reagents and Conditions | Key Mechanistic Feature | Typical Z:E Selectivity |

| Modified HWE Reaction | Bulky phosphonate esters (e.g., di-o-tolylphosphonoacetate), specific bases (e.g., Triton B) | Steric hindrance favors the syn-oxaphosphetane intermediate. researchgate.net | 73:27 to 89:11 |

| Alkyne Hydrogenation | H₂, Lindlar's catalyst | Syn-addition of hydrogen on the catalyst surface. | >95:5 |

| Carbometalation-Carboxylation | Organocuprate addition to an alkyne, then CO₂ quench | Syn-addition of the organometallic reagent across the triple bond. | >90:10 |

Acid-Base Catalysis and Proton Transfer Dynamics

Acid-base catalysis plays a crucial role in many reactions involving (Z)-2-ethylbut-2-enoic acid. wikipedia.org Proton transfer is a fundamental step in these catalytic processes. researchgate.net

In acid catalysis, a proton is typically donated to the carbonyl oxygen of the carboxylic acid. wikipedia.org This protonation increases the electrophilicity of both the carbonyl carbon and the β-carbon, making the molecule more susceptible to nucleophilic attack. libretexts.org A classic example is the acid-catalyzed esterification of the carboxylic acid with an alcohol. Another is the hydration of the double bond, which proceeds via protonation of the alkene to form a carbocation intermediate that is then attacked by water. libretexts.org

Base catalysis, on the other hand, typically involves the deprotonation of a nucleophile, making it more reactive. In the context of this compound, a strong base can also deprotonate the α-carbon, although this is less favorable than with saturated esters due to the electronics of the double bond. A more common role for bases is to catalyze the interconversion between the Z and E isomers via deprotonation-reprotonation at the α-position, leading to the thermodynamically more stable E-isomer. libretexts.org

The dynamics of proton transfer in these reactions can be studied using kinetic isotope effects. Replacing the acidic proton of the carboxylic acid with deuterium, for example, can reveal whether the breaking of the O-H bond is involved in the rate-determining step of a reaction.

| Catalysis Type | Role of Catalyst | Activated Species | Example Reaction |

| Acid Catalysis | Proton donor | Protonated carbonyl | Esterification, Hydration libretexts.orgwikipedia.org |

| Base Catalysis | Proton acceptor | Deprotonated nucleophile | Michael Addition libretexts.org |

Computational and Theoretical Chemistry Studies of Z 2 Ethylbut 2 Enoic Acid

Quantum Chemical Calculations of Stereoisomer Stability and Reactivity Profiles

There is a notable absence of published research detailing quantum chemical calculations to determine the relative stability of (Z)-2-ethylbut-2-enoic acid compared to its (E)-isomer. Such studies, often employing methods like Density Functional Theory (DFT) or ab initio calculations, would be crucial in quantifying the energy differences between the stereoisomers. This analysis would provide insight into their thermodynamic equilibrium and the energetic barriers to isomerization.

Similarly, detailed reactivity profiles derived from quantum chemical calculations are not available. These computations would typically involve mapping the molecule's electrostatic potential to identify electrophilic and nucleophilic sites, as well as calculating frontier molecular orbital energies (HOMO and LUMO) to predict its reactivity in various chemical reactions. Without such studies, the intrinsic electronic factors governing the reactivity of this compound remain qualitatively understood rather than quantitatively defined.

Molecular Dynamics Simulations for Conformational Analysis

A thorough conformational analysis of this compound using molecular dynamics (MD) simulations has not been documented in scientific literature. MD simulations would be instrumental in exploring the molecule's conformational landscape by simulating the atomic motions over time. This would allow for the identification of low-energy conformers, the dynamics of the ethyl and carboxylic acid groups, and the potential for intramolecular hydrogen bonding. The absence of such data means that the dynamic behavior and the full range of accessible conformations of the molecule are not well-characterized.

Reaction Mechanism Elucidation through Computational Methods (e.g., DFT)

While Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, its specific application to reactions involving this compound is not found in the surveyed literature. pku.edu.cnresearchgate.net Computational studies could, for example, investigate the transition states and reaction pathways of its esterification, amidation, or addition reactions. Such research would provide valuable atomistic-level insights into the reaction coordinates, activation energies, and the influence of the (Z)-configuration on the reaction outcomes. The lack of these computational investigations signifies a gap in the fundamental understanding of its chemical transformations.

Prediction of Spectroscopic Properties and Structure-Reactivity Relationships

Computational methods are frequently used to predict spectroscopic properties such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. However, specific predicted spectroscopic data for this compound are not available. These predictions, when compared with experimental data, serve as a powerful method for structural validation.

Furthermore, the development of Quantitative Structure-Activity Relationships (QSAR) or Structure-Reactivity Relationships for this compound and its derivatives is not reported. Such models rely on computed molecular descriptors to correlate a molecule's structure with its biological activity or chemical reactivity, and their absence for this compound limits the predictive understanding of its behavior in various chemical and biological systems.

Natural Occurrence and Biochemical Pathways of Z 2 Ethylbut 2 Enoic Acid Excluding Human Systems

Biosynthetic Routes in Microorganisms and Plants

The biosynthetic pathways that might lead to the formation of (Z)-2-ethylbut-2-enoic acid in microorganisms and plants have not been elucidated. While the general principles of fatty acid and amino acid metabolism provide a theoretical framework, no direct evidence confirms a specific route to this compound.

Fatty Acid and Amino Acid Derived Metabolic Pathways

Hypothetically, the biosynthesis of a branched-chain unsaturated fatty acid like this compound could originate from common metabolic precursors. The carbon backbone could potentially be derived from the catabolism of amino acids such as isoleucine, which is known to produce branched-chain acyl-CoA intermediates. Similarly, modifications to the standard fatty acid synthesis pathways, perhaps involving unique elongase and desaturase enzymes, could theoretically produce this structure. However, no studies have confirmed these potential pathways for this compound.

Enzymatic Transformations Leading to Branched Unsaturated Carboxylic Acids

The enzymatic machinery required for the synthesis of this compound is currently unknown. The formation of both the ethyl branch at the alpha-position and the Z-configured double bond at the C2-position would necessitate a highly specific set of enzymes. While various enzymes capable of producing branched and unsaturated fatty acids have been characterized in nature, none have been specifically linked to the synthesis of this particular compound.

Interactions with Non-Human Biological Systems and Cellular Processes

Direct research into the biochemical interactions and physiological effects of this compound on non-human organisms is not available in the current body of scientific literature.

Biochemical Interactions in Model Organisms (e.g., Caenorhabditis elegans)

There are no published studies investigating the effects or metabolic fate of this compound in the model organism Caenorhabditis elegans. Research on this nematode has been instrumental in understanding various aspects of fatty acid metabolism and signaling, but this specific compound has not been a subject of such investigations.

Effects on Bioenergetic Processes in Non-Human Cell Lines

Similarly, the impact of this compound on the bioenergetic processes of non-human cell lines has not been reported. The effects of various fatty acids on mitochondrial function and cellular energy metabolism are well-documented, but data specific to this compound is absent.

Advanced Analytical Techniques for Characterization and Quantification of Z 2 Ethylbut 2 Enoic Acid

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of (Z)-2-ethylbut-2-enoic acid, providing detailed information about its atomic connectivity and molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy are crucial. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and proximity to other protons. The vinylic proton in the (Z)-isomer is expected to show a characteristic chemical shift influenced by the anisotropic effect of the carboxylic acid group. The nuclear Overhauser effect (NOE) can be used to confirm the (Z)-stereochemistry by observing through-space interactions between the vinylic proton and the protons of the adjacent ethyl group.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate gas-phase ions of the molecule. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by providing information about the connectivity of the atoms.

Below is a table summarizing typical spectroscopic data for this compound.

| Technique | Parameter | Observed Value/Pattern | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~5.8-6.2 ppm (vinylic H) | Downfield shift due to deshielding by the double bond and carboxylic acid group. |

| Coupling Constant (J) | Characteristic coupling with adjacent CH₂ protons. | Provides information on the connectivity. | |

| ¹³C NMR | Chemical Shift (δ) | ~170-175 ppm (C=O), ~120-140 ppm (C=C) | Confirms the presence of the carboxylic acid and the double bond. |

| HRMS | Exact Mass | C₆H₁₀O₂ | Confirms the elemental composition. |

| Fragmentation | Loss of H₂O, CO₂, C₂H₅ | Provides structural information. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from impurities, including its (E)-isomer, and for quantifying it in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For GC analysis of carboxylic acids like this compound, derivatization is often employed to increase volatility and improve peak shape. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized analyte is then separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector provides both qualitative (mass spectrum) and quantitative (peak area) information.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. For this compound, reversed-phase HPLC is a common approach. A C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified with formic acid or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the double bond and carboxylic acid group provide chromophores, or a mass spectrometer for higher selectivity and sensitivity (LC-MS).

The following table outlines typical chromatographic conditions for the analysis of this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Retention Time |

| GC-MS (after derivatization) | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Dependent on temperature program |

| HPLC | C18 reversed-phase | Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., 210 nm) or Mass Spectrometer | Dependent on gradient and flow rate |

Stereochemical Purity and Isomeric Ratio Determination Methodologies

Determining the stereochemical purity and the ratio of (Z)- to (E)-isomers is critical, as the biological activity and physical properties of the isomers can differ significantly.

The most effective methods for separating and quantifying the stereoisomers of 2-ethylbut-2-enoic acid involve high-resolution chromatographic techniques.

Chiral Chromatography can be employed if the molecule or its derivative is chiral. However, for the geometric isomers of 2-ethylbut-2-enoic acid, specialized capillary GC columns with polar stationary phases that can resolve geometric isomers are highly effective. The different spatial arrangements of the (Z) and (E) isomers lead to different interactions with the stationary phase, resulting in different retention times.

High-Performance Liquid Chromatography (HPLC) , particularly on certain types of stationary phases, can also achieve separation of the (Z) and (E) isomers. The choice of the column and mobile phase is crucial for achieving baseline separation, which is necessary for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy , as mentioned earlier, can also be used to determine the isomeric ratio. By integrating the signals of specific protons that are well-resolved for each isomer in the ¹H NMR spectrum, the relative amounts of the (Z) and (E) forms in a mixture can be calculated. For instance, the vinylic protons of the two isomers are likely to have distinct chemical shifts, allowing for their individual integration and the determination of the isomeric ratio.

The table below summarizes the methodologies for determining the isomeric ratio.

| Methodology | Principle of Separation/Differentiation | Data Output | Key Advantage |

| Capillary GC | Differential interaction with a polar stationary phase. | Chromatogram with two resolved peaks. | High resolution and sensitivity. |

| HPLC | Differential partitioning between stationary and mobile phases. | Chromatogram with two resolved peaks. | Versatility in column and mobile phase selection. |

| ¹H NMR | Different chemical environments of protons in (Z) and (E) isomers. | Spectrum with distinct signals for each isomer. | Non-destructive and provides structural information simultaneously. |

Applications in Advanced Materials Science and Sustainable Chemistry

Utilization as a Molecular Building Block in Organic Synthesis

(Z)-2-ethylbut-2-enoic acid serves as a versatile molecular building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry. The presence of both a carboxylic acid and a cis-alkene functional group allows for a variety of chemical transformations.

The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, expanding its synthetic utility. The Z-configured double bond provides a platform for stereoselective reactions, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.

Recent research has focused on the stereoselective synthesis of α,β-unsaturated esters and acids, including derivatives of butenoic acid. For instance, the Horner-Wadsworth-Emmons reaction has been employed to achieve stereoselective synthesis of (Z)-α,β-unsaturated esters with selectivities ranging from 73–89%. researchgate.net These esters can then be hydrolyzed to the corresponding (Z)-enoic acids. researchgate.net Such methods provide a practical route to compounds like this compound, making them more accessible for further synthetic applications.

Table 1: Stereoselective Synthesis Methods for (Z)-Unsaturated Acids

| Reaction Type | Reagents | Selectivity for (Z)-isomer | Reference |

| Horner-Wadsworth-Emmons | Ethyl(diphenylphosphono)acetate, benzyltrimethyl ammonium hydroxide | 73-89% | researchgate.net |

Polymerization Studies and Copolymer Applications

The vinyl group in this compound makes it a suitable monomer for polymerization and copolymerization reactions, leading to the development of novel polymers with tailored properties. While specific polymerization studies on this compound are not extensively documented, the behavior of similar acrylic monomers provides insights into its potential.

In general, the copolymerization of functional acrylic monomers with other monomers, such as ethylene or itaconic acid, can yield polymers with a range of properties. For example, the direct copolymerization of ethylene and acrylic acid has been demonstrated using palladium(II) phosphinesulfonato catalysts, resulting in linear polyethylenes with carboxylic acid functionalities. uni-konstanz.de This approach allows for the incorporation of polar groups into a nonpolar polymer backbone, enhancing properties like adhesion and toughness.

Furthermore, studies on the solution photo-copolymerization of acrylic acid and itaconic acid have shown that the molecular weight and properties of the resulting copolymers can be controlled by adjusting the polymerization conditions. nih.gov This suggests that this compound could be copolymerized with various acrylic monomers to create functional polymers for applications in coatings, adhesives, and biomedical materials. nih.govresearchgate.net

Role in the Synthesis of Bio-inspired and Renewable Chemicals

There is a growing interest in utilizing renewable feedstocks for the production of chemicals and materials to promote sustainability. Unsaturated fatty acids and their derivatives, such as this compound, can potentially be derived from biological sources or synthesized from bio-based platform molecules.

The synthesis of esters from fatty acids is a key process in the production of bio-based chemicals. For example, the enzymatic synthesis of fatty acid ethyl esters from renewable feedstocks like camellia oil soapstocks has been reported. researchgate.net This highlights the potential for converting bio-derived unsaturated acids into valuable esters that can be used as eco-friendly solvents or fuel additives. researchgate.net

Moreover, the microbial synthesis of wax esters from renewable and sustainable feedstocks is an emerging field. nih.gov Engineered microorganisms can be used to produce a variety of esters, and the specific fatty acid precursors can influence the properties of the final product. nih.gov While not yet demonstrated specifically for this compound, this pathway represents a promising route for the sustainable production of its derivatives.

Precursor for Advanced Chemical Intermediates for Material Development

The unique structure of this compound makes it a valuable precursor for the synthesis of advanced chemical intermediates that are used in the development of new materials. Its bifunctionality allows for the introduction of specific structural motifs into larger molecules.

For instance, its derivatives could serve as precursors for bioactive compounds in drug development or as intermediates in the synthesis of more complex organic molecules for the chemical industry. smolecule.com The ability to control the stereochemistry of the double bond is particularly important in the synthesis of specialty polymers and fine chemicals where the spatial arrangement of atoms significantly influences the material's properties. The development of practical and scalable stereoselective synthesis methods is key to unlocking the full potential of this compound as a precursor for advanced materials. researchgate.net

Future Research Directions and Emerging Paradigms for Z 2 Ethylbut 2 Enoic Acid

Development of Novel Stereoselective Catalytic Systems for Enhanced Z-Selectivity

The synthesis of α,β-unsaturated carboxylic acids with defined stereochemistry remains a significant challenge in organic chemistry. chemistryviews.orggoogle.com For (Z)-2-ethylbut-2-enoic acid, achieving high Z-selectivity is crucial for its potential applications. Future research will likely concentrate on the development of sophisticated catalytic systems that can precisely control the geometry of the double bond.

Current methods for synthesizing α,β-unsaturated carboxylic acids often result in mixtures of E and Z isomers or favor the thermodynamically more stable E isomer. chemistryviews.org While reactions like the Wittig or Horner-Wadsworth-Emmons are staples in this area, they often generate significant stoichiometric byproducts. chemistryviews.org Therefore, the development of catalytic approaches is highly desirable.

Promising avenues for future research in this area include:

Transition Metal Catalysis: The use of transition metals such as rhodium, palladium, and copper has shown promise in the stereoselective synthesis of unsaturated compounds. google.comorganic-chemistry.org Future work could focus on designing ligand-metal complexes that create a chiral environment, favoring the formation of the Z-isomer of 2-ethylbut-2-enoic acid. For instance, regio- and stereospecific copper-catalyzed carboxylation of alkynes has been shown to be an efficient method for producing α,β-unsaturated carboxylic acids. chemistryviews.org

Organocatalysis: Chiral Brønsted acids and other organocatalysts are emerging as powerful tools for stereoselective transformations. acs.org Research into organocatalytic systems that can control the geometry of the double bond during the formation of this compound could provide a metal-free and environmentally friendly alternative to traditional methods.

Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity. The discovery or engineering of enzymes that can catalyze the formation of this compound with high Z-selectivity would be a significant breakthrough, offering a green and efficient synthetic route.

| Catalytic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Transition Metal Catalysis | High reactivity and turnover numbers | Ligand design for Z-selectivity |

| Organocatalysis | Metal-free, environmentally benign | Development of novel chiral catalysts |

| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions | Enzyme discovery and engineering |

Exploration of Green Chemistry Routes for Sustainable Production and Functionalization

The principles of green chemistry are increasingly influencing the design of synthetic routes. ijpdd.org For this compound, future research will aim to develop sustainable production methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key areas of exploration in green chemistry for this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Catalytic methods are inherently more atom-economical than stoichiometric reactions. chemistryviews.org

Use of Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials would be a significant step towards sustainability.

Solvent Selection: The use of environmentally benign solvents, such as water or supercritical fluids, or even solvent-free conditions, will be a priority. Research has shown the potential for selenium-catalyzed oxidation of aldehydes in water to produce carboxylic acids. mdpi.com

Catalyst Recycling: The development of heterogeneous catalysts or methods for the efficient recycling of homogeneous catalysts will be crucial for the economic and environmental viability of any new synthetic process. mdpi.com

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Development of catalytic carboxylation and oxidation reactions |

| Renewable Feedstocks | Exploration of synthetic routes from biomass |

| Benign Solvents | Use of water or solvent-free conditions |

| Catalyst Recycling | Development of heterogeneous or recyclable catalysts |

Integration into Complex Supramolecular Architectures and Self-Assembly Systems

Carboxylic acids are well-known for their ability to form predictable and robust hydrogen-bonding networks, making them excellent building blocks for supramolecular chemistry. nih.govrsc.orgijacskros.com The specific geometry of this compound, with its cis-arrangement of the larger substituents, could lead to unique self-assembly behaviors.

Future research in this area will likely focus on:

Hydrogen Bonding Motifs: The carboxylic acid group can form various hydrogen-bonding synthons, such as dimers and catemers. nih.govrsc.org Investigating how the stereochemistry of the double bond in this compound influences the formation of these synthons could lead to the design of novel supramolecular polymers and networks.

Crystal Engineering: By understanding the intermolecular interactions, it may be possible to design and synthesize crystalline materials with specific properties, such as porosity or nonlinear optical activity.

Liquid Crystals: The rigid core and flexible side chains of this compound derivatives could be exploited to create new liquid crystalline materials.

Host-Guest Chemistry: The carboxylic acid moiety can act as a recognition site for various guest molecules. ijacskros.com This could be utilized in the development of sensors or separation technologies.

Advanced Computational Modeling for De Novo Molecular Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research. ethz.chmdpi.com For this compound, computational modeling can provide valuable insights into its properties and guide the design of new experiments.

Future computational studies are expected to address:

Conformational Analysis: Understanding the preferred conformations of this compound is crucial for predicting its reactivity and physical properties. nih.govaip.org Quantum mechanical calculations can provide accurate information on the relative energies of different conformers.

Property Prediction: Computational methods can be used to predict a wide range of properties, including pKa, solubility, and spectral characteristics. researchgate.netblogspot.comresearchgate.net This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of reactions involved in the synthesis and functionalization of this compound. This can aid in the optimization of reaction conditions and the design of more efficient catalysts.

De Novo Design: By combining computational modeling with artificial intelligence and machine learning, it is possible to design new molecules with desired properties from scratch. ethz.chmdpi.com This could be used to design new derivatives of this compound with enhanced biological activity or material properties.

| Computational Method | Application to this compound |

|---|---|

| Quantum Mechanics | Conformational analysis, reaction mechanism studies |

| QSAR/QSPR | Prediction of physical and biological properties |

| Molecular Dynamics | Simulation of self-assembly and interactions in solution |

| AI/Machine Learning | De novo design of novel derivatives |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-ethylbut-2-enoic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis of this compound typically involves stereoselective methods such as the Wittig reaction or oxidation of substituted alkenes. For example, using a stabilized ylide in the Wittig reaction with ethyl-substituted aldehydes can favor the Z-isomer due to steric hindrance. Reaction parameters like solvent polarity (e.g., THF vs. DMF) and temperature (low temperatures favoring kinetic control) critically affect stereochemical outcomes. Characterization via -NMR can confirm the Z-configuration by observing coupling constants () between vinylic protons (typically 10–12 Hz for Z-isomers) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- -NMR : The vinylic protons appear as a doublet of doublets (δ ~5.8–6.2 ppm) with coupling constants indicative of Z-configuration.

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) and O–H stretching (~2500–3000 cm) confirm the carboxylic acid group.

- Mass Spectrometry : Molecular ion peaks at m/z 128 (CHO) and fragmentation patterns (e.g., loss of CO) aid in structural confirmation .

Advanced Research Questions

Q. What are the thermodynamic and kinetic factors influencing the stability of this compound compared to its (E)-isomer?

- Methodological Answer : The Z-isomer is typically less thermodynamically stable due to steric clashes between substituents on the same side of the double bond. However, kinetic stabilization can occur via intramolecular hydrogen bonding between the carboxylic acid group and adjacent substituents. Computational studies (e.g., DFT calculations) using Gaussian or ORCA software can quantify energy differences (~2–5 kcal/mol) and predict isomerization barriers under varying conditions (pH, temperature) .

Q. How can contradictory data on the reactivity of this compound in Diels-Alder reactions be resolved?

- Methodological Answer : Discrepancies in reaction rates or regioselectivity may arise from solvent effects, catalyst choice, or competing pathways (e.g., acid-catalyzed side reactions). Systematic studies should:

- Control solvent polarity (e.g., compare toluene vs. DMSO).

- Use chiral auxiliaries or Lewis acids (e.g., BF) to modulate reactivity.

- Analyze reaction progress via HPLC or -NMR to detect intermediates.

- Cross-validate findings with computational models (e.g., transition state simulations in Gaussian) .

Q. What experimental design considerations are critical for studying the acid’s role in enzymatic inhibition or catalysis?

- Methodological Answer : Key steps include:

- Enzyme Source : Use purified enzymes (e.g., lipases) to avoid matrix effects.

- pH Optimization : Maintain buffered conditions (pH 4–6) to preserve the carboxylic acid’s protonation state.

- Kinetic Assays : Measure (inhibition constant) using Lineweaver-Burk plots or fluorescence-based activity assays.

- Control Experiments : Test (E)-isomers and structurally analogous acids to isolate steric/electronic effects .

Data Analysis and Interpretation

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Crystallization difficulties often arise from the compound’s low melting point and hygroscopicity. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.

- Temperature Gradients : Cool solutions from 40°C to 4°C to induce nucleation.

- SHELX Refinement : Employ SHELXL for structure refinement, particularly for handling twinning or disordered regions in the crystal lattice .

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data across research groups?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outliers in -NMR or IR datasets. For reproducibility studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.